molecular formula C16H12N3NaO4S B13752149 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt CAS No. 6300-24-9

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt

Cat. No.: B13752149
CAS No.: 6300-24-9
M. Wt: 365.3 g/mol
InChI Key: UKQPYKBHTGBUBC-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vivid color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt typically involves a multi-step process:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

    Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the pure monosodium salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The hydroxyl and sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous applications. The molecular pathways involved often include interactions with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but lacks the azo group.

    4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another naphthalenesulfonic acid derivative with different substitution patterns.

    5-Amino-2-naphthalenesulfonic acid: Similar but with the amino group in a different position.

Uniqueness

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt is unique due to its azo group, which imparts vivid color and allows for a wide range of chemical reactions. Its combination of functional groups (amino, hydroxyl, sulfonic acid) makes it highly versatile in various applications, from industrial dyeing to scientific research.

Properties

CAS No.

6300-24-9

Molecular Formula

C16H12N3NaO4S

Molecular Weight

365.3 g/mol

IUPAC Name

sodium;7-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C16H13N3O4S.Na/c17-11-6-7-13-10(8-11)9-14(24(21,22)23)15(16(13)20)19-18-12-4-2-1-3-5-12;/h1-9,20H,17H2,(H,21,22,23);/q;+1/p-1

InChI Key

UKQPYKBHTGBUBC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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